Cas no 20969-02-2 (3-azabicyclo[3.2.1]octane hydrochloride)

3-azabicyclo[3.2.1]octane hydrochloride structure
20969-02-2 structure
商品名:3-azabicyclo[3.2.1]octane hydrochloride
CAS番号:20969-02-2
MF:C7H13N.HCl
メガワット:147.646
MDL:MFCD22196503
CID:3904514
PubChem ID:22923661

3-azabicyclo[3.2.1]octane hydrochloride 化学的及び物理的性質

名前と識別子

    • 3-azabicyclo[3.2.1]octane hydrochloride
    • rac-(1R,5S)-3-azabicyclo[3.2.1]octane hydrochloride
    • (1R,5S)-3-azabicyclo[3.2.1]octane
    • LYOOHTXASHKGPV-UHFFFAOYSA-N
    • AKOS026741713
    • 3-Azabicyclo[3.2.1]octane HCl
    • MFCD22196503
    • 3-azabicyclo[3,2,1]octane Hydrochloride
    • 20969-02-2
    • EN300-102621
    • BS-40452
    • 3-azabicyclo[3.2.1]octane;hydrochloride
    • CS-0057902
    • SCHEMBL2186118
    • Z1359881938
    • F53590
    • F2167-3562
    • 3-azabicyclo[3.2.1]octanehydrochloride
    • DB-193848
    • SY137733
    • 854-640-8
    • 3-Azabicyclo(3.2.1)octane hydrochloride
    • rac-(1R,5S)-3-Azabicyclo[3.2.1]octane hydrochloride
    • MDL: MFCD22196503
    • インチ: InChI=1S/C7H13N.ClH/c1-2-7-3-6(1)4-8-5-7;/h6-8H,1-5H2;1H/t6-,7+;
    • InChIKey: LYOOHTXASHKGPV-UKMDXRBESA-N
    • ほほえんだ: Cl.C1CC2CC1CNC2

計算された属性

  • せいみつぶんしりょう: 147.0814771g/mol
  • どういたいしつりょう: 147.0814771g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 80.4
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų

3-azabicyclo[3.2.1]octane hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B408330-25mg
3-azabicyclo[3.2.1]octane hydrochloride
20969-02-2
25mg
$ 320.00 2022-06-07
AN HUI ZE SHENG Technology Co., Ltd.
D032074-100mg
3-azabicyclo[3.2.1]octane hydrochloride
20969-02-2 97%
100mg
¥2235.00 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A32260-250mg
3-Azabicyclo[3.2.1]octane hydrochloride
20969-02-2 95%
250mg
¥1735.0 2023-09-09
Enamine
EN300-102621-0.5g
3-azabicyclo[3.2.1]octane hydrochloride
20969-02-2 95%
0.5g
$974.0 2024-05-23
Chemenu
CM336866-1g
3-azabicyclo[3.2.1]octane;hydrochloride
20969-02-2 95%+
1g
$552 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BT267-200mg
3-azabicyclo[3.2.1]octane hydrochloride
20969-02-2 95%
200mg
3019.0CNY 2021-07-17
AstaTech
F53590-0.1/G
3-AZABICYCLO[3.2.1]OCTANE HYDROCHLORIDE
20969-02-2 95%
0.1g
$197 2023-09-19
AstaTech
F53590-0.25/G
3-AZABICYCLO[3.2.1]OCTANE HYDROCHLORIDE
20969-02-2 95%
0.25g
$392 2023-09-19
Life Chemicals
F2167-3562-0.25g
3-azabicyclo[3.2.1]octane hydrochloride
20969-02-2 95%+
0.25g
$535.0 2023-09-06
Enamine
EN300-7612767-0.25g
(1R,5S)-3-azabicyclo[3.2.1]octane hydrochloride
20969-02-2 95.0%
0.25g
$617.0 2025-03-21

3-azabicyclo[3.2.1]octane hydrochloride 関連文献

3-azabicyclo[3.2.1]octane hydrochlorideに関する追加情報

3-Azabicyclo[3.2.1]octane Hydrochloride: A Comprehensive Overview

3-Azabicyclo[3.2.1]octane hydrochloride, also known by its CAS number 20969-02-2, is a unique compound that has garnered significant attention in the field of biopharmaceuticals. This molecule belongs to the class of azabicyclic compounds, which are characterized by their bicyclic structures containing nitrogen atoms. The compound's name suggests a bicyclo[3.2.1]octane skeleton with an azasubstitution at position 3, making it a fascinating subject for both academic and industrial researchers.

Over the years, 3-azabicyclo[3.2.1]octane hydrochloride has been explored for its potential in various therapeutic areas, including oncology, neurodegenerative diseases, and inflammation. Its unique pharmacological properties have positioned it as a promising lead compound in drug discovery pipelines. This article delves into the structural features, pharmacokinetics, and therapeutic applications of this compound, highlighting recent advancements in its research.

Structurally, 3-azabicyclo[3.2.1]octane hydrochloride features a bicyclo[3.2.1]octane core with an amino group at position 3. This nitrogen-containing ring system contributes to the compound's rigidity and lipophilicity, which are critical determinants of its bioavailability. The hydrochloride salt form enhances the compound's solubility in aqueous media, making it more amenable for pharmaceutical formulations.

Recent studies have focused on optimizing the pharmacokinetic properties of 3-azabicyclo[3.2.1]octane hydrochloride to improve its therapeutic index. Research has demonstrated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its efficacy and safety in preclinical models.

In terms of therapeutic applications, 3-azabicyclo[3.2.1]octane hydrochloride has shown remarkable potential in the treatment of cancer. Preclinical trials have revealed its ability to inhibit key signaling pathways involved in cancer progression and metastasis. Additionally, the compound has demonstrated anti-inflammatory activity, making it a candidate for the development of therapies targeting inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Recent advancements in crystallography have provided deeper insights into the molecular interactions of 3-azabicyclo[3.2.1]octane hydrochloride with its target proteins. These studies have been instrumental in guiding structure-based drug design efforts to enhance the compound's specificity and potency.

Furthermore, the compound has been evaluated for its neuroprotective properties in models of neurodegenerative disorders, such as Alzheimer's disease. Initial findings suggest that 3-azabicyclo[3.2.1]octane hydrochloride may exert protective effects through mechanisms involving antioxidant and anti-inflammatory pathways.

Despite its promising profile, further research is required to fully elucidate the safety and efficacy of 3-azabicyclo[3.2.1]octane hydrochloride in human subjects. Ongoing clinical trials aim to assess the compound's tolerability and pharmacokinetics in diverse patient populations.

In conclusion, 3-azabicyclo[3.2.1]octane hydrochloride (CAS number 20969-02-2) represents a valuable addition to the arsenal of biopharmaceutical agents. Its unique structure, coupled with its diverse pharmacological properties, positions it as a potential game-changer in the treatment of several debilitating diseases. As research continues to uncover new aspects of its biology, this compound is poised to make significant contributions to the field of medicine.

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